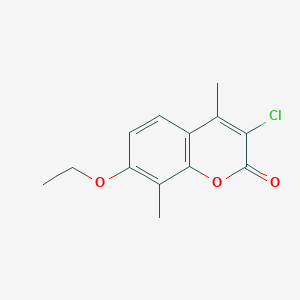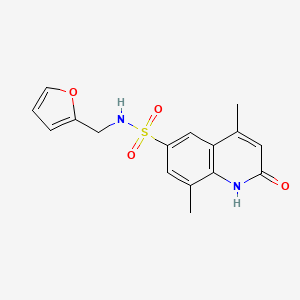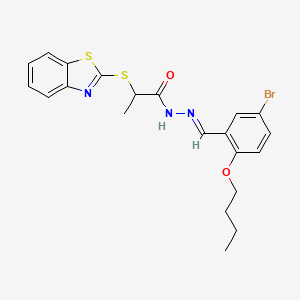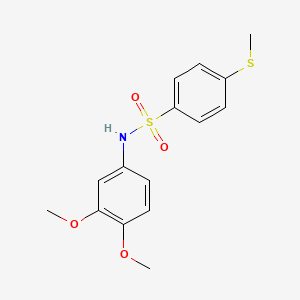
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one, also known as Clotrimazole, is a widely used antifungal medication that belongs to the azole class of drugs. It is used to treat various fungal infections such as ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Mécanisme D'action
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Ergosterol is necessary for maintaining the structural integrity of the fungal cell membrane, and its inhibition leads to the disruption of the membrane, causing cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in humans and has a good safety profile. It is rapidly absorbed and metabolized in the liver, and its metabolites are excreted in the urine. It has been reported to cause minimal side effects such as skin irritation and itching.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one is a widely used antifungal medication that has been extensively studied for its antifungal activity. It has a good safety profile and is relatively inexpensive, making it an attractive option for laboratory experiments. However, its effectiveness may vary depending on the fungal species being tested, and it may not be effective against all fungal infections.
Orientations Futures
There are several potential future directions for research on 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one. One area of interest is its potential use in treating other medical conditions such as cancer and Alzheimer's disease. It has been shown to have anticancer activity in vitro and in vivo, and its mechanism of action in cancer cells is similar to that in fungal cells. Another area of interest is the development of new formulations and delivery systems for this compound to improve its efficacy and reduce its side effects.
In conclusion, this compound is a widely used antifungal medication that has been extensively studied for its antifungal activity. It works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. It has a good safety profile and is relatively inexpensive, making it an attractive option for laboratory experiments. There are several potential future directions for research on this compound, including its potential use in treating other medical conditions such as cancer and Alzheimer's disease.
Méthodes De Synthèse
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one can be synthesized using various methods. One of the commonly used methods is the reaction between 2-chloro-4,6-dimethylpyrimidine and ethyl acetoacetate, followed by cyclization with 1,3-dimethoxy-2-propanol in the presence of a base. The resulting product is then chlorinated using thionyl chloride to obtain this compound.
Applications De Recherche Scientifique
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal species. It has also been investigated for its potential use in treating other medical conditions such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
3-chloro-7-ethoxy-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-4-16-10-6-5-9-7(2)11(14)13(15)17-12(9)8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFAUXPZGDBPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)

![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)

![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)

![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)



